BenchChemオンラインストアへようこそ!

Praeroside

Natural product chemistry Structural elucidation Coumarin classification

Select Praeroside II for D-GalN/LPS-induced liver injury research—the acylated angular pyranocoumarin glycoside with validated in vivo hepatoprotective efficacy. Non-acylated coumarin glycosides (scopolin, skimmin, marmesinin) exhibit no protective effect. Supplied at ≥98% purity with HPLC, NMR, MS verification.

Molecular Formula C16H22O8
Molecular Weight 342.34 g/mol
Cat. No. B15139232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraeroside
Molecular FormulaC16H22O8
Molecular Weight342.34 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC
InChIInChI=1S/C16H22O8/c1-3-9(18)8-4-5-10(11(6-8)22-2)23-16-15(21)14(20)13(19)12(7-17)24-16/h4-6,12-17,19-21H,3,7H2,1-2H3/t12-,13-,14+,15-,16-/m1/s1
InChIKeyZLJVCXLTFBUWGK-IBEHDNSVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Praeroside Compound Family Overview for Research Procurement: Structural Classification and Source Identification


The term "Praeroside" refers to a series of coumarin glycosides primarily isolated from Peucedanum praeruptorum Dunn (Bai-Hua Qian-Hu) and related Umbelliferae species [1]. This compound class comprises structurally distinct subtypes, including the linear furanocoumarin glycoside praeroside I (rutaretin-4′-O-(6-vanilloyl-β-D-glucopyranoside)) [2], the angular pyranocoumarin glycosides praeroside II, III, IV, and V , and the simple coumarin glycosides praeroside VI and VII [3]. Praerosides are distinguished from non-glycosidic coumarins (e.g., praeruptorins, pteryxin, anomalin) by the presence of sugar moieties that confer aqueous solubility and alter pharmacokinetic behavior. The most biologically characterized member, praeroside II, has been identified as an acylated angular pyranocoumarin glycoside with documented hepatoprotective and nitric oxide (NO) production inhibitory activities [4].

Why Praeroside Cannot Be Substituted by Generic Coumarin Glycosides: Critical Differentiation Evidence


Substituting praeroside with superficially similar coumarin glycosides (e.g., nodakenin, marmesinin, scopolin, skimmin) introduces substantial experimental risk due to three fundamental differences. First, structural divergence between angular pyranocoumarin glycosides (praeroside II-V), linear furanocoumarin glycosides (praeroside I), and simple coumarin glycosides (praeroside VI-VII) dictates distinct biological target engagement profiles . Second, the presence of acyl groups on the sugar moiety of specific praerosides has been identified as essential for potent hepatoprotective activity — a structural feature absent in non-acylated coumarin glycosides that renders generic substitution pharmacologically invalid [1]. Third, in vivo hepatoprotective efficacy has been demonstrated only for praeroside II and IV among glycosidic coumarins, whereas most in-class analogs lack any in vivo validation whatsoever [1]. These compound-specific attributes cannot be extrapolated across the coumarin glycoside class, necessitating precise compound selection based on validated biological data.

Praeroside Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


Structural Differentiation: Angular Pyranocoumarin vs. Linear Furanocoumarin vs. Simple Coumarin Glycoside Subtypes

The Praeroside series comprises three structurally distinct coumarin glycoside subtypes that cannot be interchanged without altering biological activity profiles. Praeroside I is a linear-type furanocoumarin glycoside (rutaretin-4′-O-(6-vanilloyl-β-D-glucopyranoside)) [1]. In contrast, praeroside II, III, IV, and V are angular-type pyranocoumarin glycosides characterized by a pyran ring angularly fused to the coumarin nucleus . Praeroside VI and VII represent a third subtype as simple coumarin glycosides lacking the furano or pyrano ring systems [2]. This fundamental structural divergence — linear furanocoumarin versus angular pyranocoumarin versus simple coumarin — dictates distinct binding interactions with biological targets, as demonstrated by the differential hepatoprotective and NO inhibitory activities observed across these subtypes [3].

Natural product chemistry Structural elucidation Coumarin classification

Hepatoprotective Activity: Praeroside II Demonstrates In Vivo Liver Protection Where Non-Acylated Coumarins Show No Activity

Praeroside II demonstrates statistically significant in vivo hepatoprotective activity in the D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced liver injury model in mice [1]. This activity is structurally contingent on the presence of acyl groups on the sugar moiety — a feature present in praeroside II but absent in non-acylated coumarin glycosides such as scopolin, skimmin, and marmesinin [1]. In comparative analysis of coumarin constituents from Angelica furcijuga roots, praeroside II was among the acylated compounds that exhibited protective effects against D-GalN/LPS-induced liver injury, whereas non-acylated coumarins showed no detectable hepatoprotective activity in the same model [1]. The methanolic extract containing praeroside II protected against liver injury at 200 mg/kg (p.o. and i.p.), with isolated praeroside IV (a structurally related angular pyranocoumarin glycoside) showing protection at 25 mg/kg (i.p.) [2].

Hepatoprotection Liver injury In vivo pharmacology

Nitric Oxide Production Inhibition: Praeroside VI Shows Weak Activity (IC50 >100 μM) Compared to Potent Coumarin Analogs (IC50 = 17.4 μM)

Praeroside VI exhibits weak inhibitory activity against nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophage cells, with an IC50 value greater than 100 μM . This activity is substantially weaker than that of structurally distinct coumarin analogs isolated from the same botanical sources. For direct comparison, pteryxin — a non-glycosidic dihydropyranocoumarin isolated from Xyloselinum leonidii and related Umbelliferae species — demonstrated potent NO production inhibition with an IC50 of 17.4 μM under comparable assay conditions [1]. The approximately >5.7-fold difference in potency (based on IC50 ratio) indicates that simple coumarin glycosides such as praeroside VI are not optimal candidates for anti-inflammatory studies targeting the NO pathway compared to non-glycosidic dihydropyranocoumarins. Notably, praeroside II and related angular pyranocoumarin glycosides also exhibit NO production inhibitory activity in LPS-activated mouse peritoneal macrophages, but with distinct structural requirements (acyl groups essential for activity) and different cellular contexts [2].

Anti-inflammatory Nitric oxide inhibition RAW264.7 macrophages

Dual-Mechanism Differentiation: Praeroside II Exhibits Both Hepatoprotective and NO Inhibitory Activities Versus Single-Mechanism Coumarin Analogs

Praeroside II is distinguished from most coumarin analogs by its dual mechanism of action, demonstrating both in vivo hepatoprotective activity against D-GalN/LPS-induced liver injury and in vitro inhibition of NO production in LPS-activated mouse peritoneal macrophages [1]. This dual activity profile is not universal among coumarin glycosides. For comparison, nodakenin (a linear furanocoumarin glycoside) exhibits acetylcholinesterase (AChE) inhibitory activity with an IC50 of 84.7 μM but lacks documented hepatoprotective activity [2]. Similarly, pteryxin shows potent NO inhibitory activity (IC50 = 17.4 μM) [3] but no reported hepatoprotective effects. Praeroside IV, a structural analog of praeroside II, also exhibits this dual hepatoprotective and NO inhibitory profile, suggesting that the angular pyranocoumarin glycoside scaffold with appropriate acylation confers this specific combination of activities [1]. The acyl groups on the sugar moiety were identified as essential for potent activity in both hepatoprotective and NO inhibitory assays [1].

Multi-target pharmacology Liver injury Nitric oxide

Purity and Characterization: Praeroside II Available at ≥98% HPLC Purity with Full Analytical Documentation for Reproducible Research

Commercially available praeroside II is supplied at HPLC purity levels of ≥98%, supported by comprehensive analytical documentation including NMR and MS characterization for structural verification . Multiple vendors offer praeroside II at ≥98% purity with Certificate of Analysis (CoA) documentation, including NMR, HPLC, and GC verification . This level of characterization meets the rigorous standards required for reproducible pharmacological studies and serves as a reference standard for analytical method development. The molecular formula is C20H24O10 with a molecular weight of 424.40 g/mol . Solubility data indicate solubility in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone, with predicted aqueous solubility of 2.6 g/L at 25 °C . For comparison, other Praeroside subtypes (e.g., praeroside I, III, VI, VII) are less widely available with validated analytical documentation, limiting their utility as reference standards for quantitative studies.

Analytical chemistry Quality control Natural product standardization

Praeroside Research Applications: Evidence-Backed Use Cases for Scientific and Industrial Procurement


Hepatoprotection Research: D-GalN/LPS-Induced Liver Injury Models

Praeroside II and praeroside IV are validated for use in D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced liver injury studies in mice, with demonstrated in vivo protective effects [1]. This application is supported by direct experimental evidence showing that acylated angular pyranocoumarin glycosides exhibit hepatoprotective activity, whereas non-acylated coumarin glycosides (scopolin, skimmin, marmesinin) show no protective effect in the same model [1]. Researchers investigating liver injury mechanisms should select praeroside II or IV specifically, as other coumarin glycosides cannot substitute for this validated hepatoprotective activity. The methanolic extract containing these compounds was effective at 200 mg/kg (p.o. and i.p.), while isolated praeroside IV showed protection at 25 mg/kg (i.p.) [2].

Analytical Method Development and Quality Control: Natural Product Reference Standard

Praeroside II serves as a validated reference standard for HPLC-based quantification and analytical method development in quality control of Peucedanum praeruptorum-derived herbal products [1]. Commercial availability at ≥98% HPLC purity with NMR, MS, and GC verification [2] supports its use in establishing validated analytical methods for coumarin glycoside quantification. This application is particularly relevant for standardization of Bai-Hua Qian-Hu (Peucedanum praeruptorum root) preparations, where praerosides serve as marker compounds for botanical authentication and potency assessment .

Nitric Oxide Pathway Research with Coumarin Glycoside Structural Specificity

Praeroside VI is suitable only for studies specifically requiring a simple coumarin glycoside scaffold for NO production inhibition in RAW264.7 macrophages, with documented activity at concentrations up to 100 μM (IC50 >100 μM) [1]. However, researchers should note that pteryxin (IC50 = 17.4 μM) provides >5.7-fold greater potency for NO inhibition studies [2]. Praeroside VI procurement is therefore justified only when the glycosidic moiety is experimentally essential (e.g., for comparative structure-activity relationship studies) or when investigating the differential activity between glycosidic and non-glycosidic coumarins. Praeroside II offers an alternative for studies requiring combined hepatoprotective and NO inhibitory activities .

Structure-Activity Relationship Studies: Acylated vs. Non-Acylated Coumarin Glycosides

The Praeroside series provides a defined chemical set for investigating the role of acylation in coumarin glycoside pharmacology. Praeroside II and IV (acylated angular pyranocoumarin glycosides) demonstrate both hepatoprotective and NO inhibitory activities, whereas non-acylated coumarin glycosides show no hepatoprotective activity [1]. This structure-activity relationship — wherein acyl groups are essential for potent activity — provides a rational framework for SAR studies. Praeroside I (linear furanocoumarin glycoside) and praeroside VI-VII (simple coumarin glycosides) offer additional structural diversity for comparative studies examining how coumarin core structure influences biological activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Praeroside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.